molecular formula C17H17N5O B2551102 2-(1H-indol-1-yl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one CAS No. 2097883-25-3

2-(1H-indol-1-yl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one

Cat. No.: B2551102
CAS No.: 2097883-25-3
M. Wt: 307.357
InChI Key: WTQCTHYQALVIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-1-yl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one is a complex organic compound that features an indole ring, a pyridazine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridazine precursors, followed by their coupling with an azetidine derivative. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1H-indol-1-yl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole and pyridazine rings are known to interact with biological macromolecules, potentially inhibiting or activating certain enzymes or receptors. This interaction can lead to various biological effects, such as cell growth inhibition or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-1-yl)-1-(3-pyridazinyl)ethan-1-one
  • 1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one

Uniqueness

2-(1H-indol-1-yl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one is unique due to the combination of its three distinct ring systems. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-indol-1-yl-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-17(12-21-9-7-13-4-1-2-5-15(13)21)22-10-14(11-22)19-16-6-3-8-18-20-16/h1-9,14H,10-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQCTHYQALVIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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